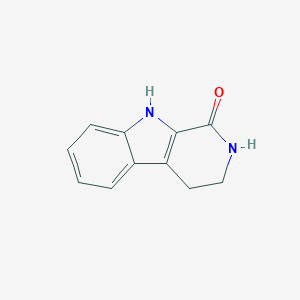

1,2,3,4-Tetrahydronorharman-1-one

Description

Propriétés

IUPAC Name |

2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZQHNKCPJTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170823 | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-82-8 | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Oxonoreleagnine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring beta-carboline alkaloid that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines detailed methodologies for its isolation and characterization. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

To date, this compound has been identified in both terrestrial and marine organisms. The primary documented sources are the fruits of the traditional Chinese medicinal plant Evodia rutaecarpa and the Indonesian marine sponge Acanthostrongylophora ingens.

| Natural Source | Organism Type | Geographic Location (if specified) | Reference |

| Evodia rutaecarpa | Plant (Fruits) | East Asia | |

| Acanthostrongylophora ingens | Marine Sponge | Indonesia |

Table 1: Documented Natural Sources of this compound

Isolation Methodologies

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, based on general alkaloid extraction procedures from Evodia rutaecarpa and marine sponges, a plausible workflow can be constructed. The following protocols are inferred from established methods for isolating similar compounds from these sources.

Isolation from Evodia rutaecarpa

This protocol is adapted from methodologies used for the isolation of other alkaloids from the fruits of Evodia rutaecarpa.

Experimental Workflow

Caption: General workflow for the isolation of this compound from Evodia rutaecarpa.

Detailed Protocol:

-

Extraction: The air-dried and powdered fruits of Evodia rutaecarpa are macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in 5% hydrochloric acid.

-

The acidic solution is washed with ethyl acetate to remove neutral and weakly acidic compounds.

-

The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

-

The basified solution is exhaustively extracted with chloroform to obtain the total alkaloid fraction.

-

-

Chromatographic Fractionation: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of increasing methanol in chloroform. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to afford pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Isolation from Acanthostrongylophora ingens

This protocol is a generalized procedure for the isolation of alkaloids from marine sponges, adapted for Acanthostrongylophora ingens.

Experimental Workflow

Caption: General workflow for isolating this compound from Acanthostrongylophora ingens.

Detailed Protocol:

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a 1:1 mixture of dichloromethane and methanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is partitioned between n-hexane and methanol. The methanolic layer is then further partitioned successively with ethyl acetate and n-butanol.

-

Chromatographic Fractionation: The ethyl acetate fraction, typically containing the alkaloids, is subjected to vacuum liquid chromatography (VLC) on silica gel, using a step-gradient elution with n-hexane, ethyl acetate, and methanol.

-

Size-Exclusion Chromatography: Promising fractions from VLC are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Final Purification: The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using an acetonitrile-water gradient, often with the addition of 0.1% trifluoroacetic acid (TFA) to improve peak shape, to yield pure this compound.

-

Structure Confirmation: The identity and purity of the compound are confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data

Specific quantitative data on the yield of this compound from its natural sources is not well-documented in the current literature. The concentration of secondary metabolites in natural organisms can vary significantly based on factors such as geographic location, season of collection, and environmental conditions.

For researchers aiming to quantify this compound in complex mixtures, such as crude extracts, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and recommended technique. qNMR allows for the determination of the concentration of a specific analyte without the need for an identical analytical standard, by comparing the integral of a specific proton signal of the analyte to that of an internal standard of known concentration.

Biological Activity and Potential Signaling Pathways

This compound belongs to the beta-carboline class of alkaloids, many of which exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. While the specific signaling pathways of this compound are not fully elucidated, the mechanisms of other cytotoxic beta-carbolines can provide a putative model.

A potential signaling pathway for the cytotoxic effects of beta-carboline alkaloids involves the modulation of the PTEN/ERK pathway, a critical regulator of cell growth, proliferation, and apoptosis. Additionally, some beta-carbolines are known to act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.

Putative Signaling Pathway for Cytotoxicity

Caption: Putative signaling pathway for the cytotoxic effects of this compound.

This diagram illustrates two potential mechanisms of action:

-

Modulation of the PTEN/ERK Pathway: The compound may upregulate the tumor suppressor PTEN, which in turn inhibits the pro-survival ERK signaling pathway, leading to the activation of apoptotic processes.

-

DNA Intercalation: The planar beta-carboline ring system may intercalate into the DNA double helix, causing DNA damage, cell cycle arrest, and ultimately, apoptosis.

Further research is required to validate these pathways specifically for this compound.

Conclusion

This compound is an intriguing natural product with documented occurrences in both terrestrial and marine environments. While detailed, specific isolation protocols and quantitative analyses are currently limited in the literature, this guide provides a robust framework for its extraction and purification based on established chemical principles for related compounds. The potential cytotoxic activity of this molecule, likely mediated through pathways common to beta-carboline alkaloids, warrants further investigation and positions it as a compound of interest for future drug development efforts.

An In-depth Technical Guide to 1,2,3,4-Tetrahydronorharman-1-one: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one, a member of the β-carboline alkaloid family, is a naturally occurring compound that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and detailed experimental protocols for its isolation and synthesis. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 1-oxo-1,2,3,4-tetrahydro-β-carboline, is a tricyclic indole alkaloid. Its core structure is the tetrahydro-β-carboline ring system, which is the foundation for a wide range of biologically active natural products and synthetic compounds. The presence of a carbonyl group at the C-1 position distinguishes it from other members of the tetrahydro-β-carboline family.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the exploration of natural sources for novel bioactive compounds. It has been identified as a natural product in both marine and terrestrial organisms.

One of the notable sources of this compound is the Indonesian marine sponge, Acanthostrongylophora ingens.[1][2][3] In a study focused on the isolation of cytotoxic alkaloids from this sponge, this compound was isolated along with other known and novel β-carboline derivatives.[1][2][3]

The compound has also been isolated from the plant Evodia rutaecarpa, a traditional Chinese medicine.[4] Research into the chemical constituents of this plant has led to the identification of a variety of alkaloids, including this compound.

While the exact date of its first discovery is not definitively documented in a single, seminal paper, its characterization as a natural product has been detailed in contemporary phytochemical and marine natural product studies.

Synthesis

The synthesis of the 1,2,3,4-tetrahydro-β-carboline core of this compound is classically achieved through the Pictet-Spengler reaction . This reaction, discovered by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines involves dissolving tryptamine or a tryptamine derivative in a suitable solvent system, such as acetic acid and dichloromethane, followed by the addition of an aldehyde and refluxing the mixture.[5] The product is then isolated after basification and extraction.[5]

Experimental Protocols

Isolation from Acanthostrongylophora ingens

The following is a generalized protocol based on the methodologies described in the literature for the isolation of alkaloids from marine sponges.[1][2]

Protocol:

-

Extraction: The sponge material is typically extracted with methanol (MeOH) at room temperature. The resulting extract is then partitioned between different solvents of varying polarity, such as n-hexane and ethyl acetate (EtOAc), to fractionate the compounds based on their solubility.

-

Chromatography: The EtOAc fraction, which is likely to contain the β-carboline alkaloids, is subjected to a series of chromatographic separations.

-

Vacuum Liquid Chromatography (VLC): The crude EtOAc fraction is first separated using VLC on silica gel with a gradient of solvents, for example, from n-hexane to EtOAc and then to MeOH.

-

Silica Gel Column Chromatography: Fractions from VLC showing the presence of the target compound are further purified using silica gel column chromatography with a more refined solvent gradient.

-

Sephadex LH-20 Chromatography: To remove smaller impurities, size-exclusion chromatography on Sephadex LH-20 is often employed, typically with methanol as the eluent.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain the pure this compound is achieved using RP-HPLC with a suitable solvent system, such as a gradient of methanol and water.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using modern spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular weight.[6]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore of the molecule.

-

General Synthesis of the Tetrahydro-β-carboline Core

The following is a general procedure for the Pictet-Spengler reaction to form the tetrahydro-β-carboline ring system.

Protocol:

-

Reaction Setup: Tryptamine or a substituted tryptamine is dissolved in a suitable solvent, such as a mixture of acetic acid and dichloromethane.[5]

-

Aldehyde Addition: An aldehyde (1.2 equivalents) is slowly added to the solution.[5]

-

Reaction Conditions: The reaction mixture is refluxed for 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and basified to a pH of 9-10 with a base such as ammonium hydroxide (NH4OH).[5]

-

Extraction and Purification: The product is extracted with an organic solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[5]

Data Presentation

Spectroscopic Data

| Spectroscopic Data | This compound |

| Formula | C11H10N2O[7] |

| IUPAC Name | 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one[7] |

| Canonical SMILES | O=C1NCCc2c1[nH]c1c2cccc1[7] |

| Molecular Weight | 186.21 g/mol [8] |

Note: Detailed 1H and 13C NMR chemical shift data would be found in the specific research articles reporting its isolation and characterization.

Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| MCF7 (Hormone-dependent breast carcinoma) | Ingenine F (a related derivative) | 2.82[1][2] |

| HCT116 (Colon carcinoma) | Ingenine F (a related derivative) | 1.00[1][2] |

| A549 (Lung carcinoma) | Ingenine F (a related derivative) | 2.37[1][2] |

Note: The cytotoxic activity of this compound itself has been reported, but specific IC50 values were not available in the searched results. The data for the related compound Ingenine F is provided for context.

Signaling Pathways and Biological Activity

The biological activity of this compound and its derivatives is an area of active research. The reported cytotoxic activity against various cancer cell lines suggests that these compounds may interfere with essential cellular processes.[1][2]

While the precise signaling pathways affected by this compound are not yet fully elucidated, the general mechanisms of cytotoxicity for many natural products involve the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes involved in cell proliferation. The mechanism of cytotoxicity can involve the overproduction of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, or direct damage to DNA.[9]

Further research is required to determine the specific molecular targets and signaling cascades modulated by this compound.

Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound is a fascinating natural product with demonstrated cytotoxic potential. Its discovery from both marine and terrestrial sources highlights the vast chemical diversity of the natural world. While the core synthetic methodology for its tetrahydro-β-carboline scaffold is well-established, further research is needed to fully elucidate its specific biological mechanisms of action and to explore its potential as a lead compound in drug discovery. This guide provides a foundational understanding of this compound for researchers poised to further investigate its chemical and biological properties.

References

- 1. Ingenine F: A New Cytotoxic Tetrahydro Carboline Alkaloid from the Indonesian Marine Sponge Acanthostrongylophora ingens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ingenine E, a new cytotoxic β-carboline alkaloid from the Indonesian sponge Acanthostrongylophora ingens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H10N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ingenine E: A Novel Cytotoxic β-Carboline Alkaloid from an Indonesian Marine Sponge

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment, particularly the diverse ecosystems of Indonesia, continues to be a prolific source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, have yielded a plethora of complex molecules with potent pharmacological activities. This technical guide focuses on Ingenine E, a recently discovered β-carboline alkaloid isolated from the Indonesian sponge Acanthostrongylophora ingens. β-carboline alkaloids are a well-established class of natural products known for their wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. Ingenine E has demonstrated notable cytotoxic effects against several human cancer cell lines, marking it as a promising candidate for further investigation in the field of oncology and drug development. This document provides a comprehensive overview of the available data on Ingenine E and its related compounds, detailed experimental protocols for its isolation and cytotoxic evaluation, and a visualization of potential signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic activities of Ingenine E and other compounds isolated from the Indonesian sponge Acanthostrongylophora ingens have been evaluated against a panel of human cancer cell lines. The following tables summarize the quantitative data available from published studies, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity (IC50) of Ingenine E against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| Ingenine E | MCF7 | Breast Adenocarcinoma | 3.5[1] |

| Ingenine E | HCT116 | Colon Carcinoma | 0.67[1] |

| Ingenine E | A549 | Lung Carcinoma | 2.15[1] |

| Ingenine E | HeLa | Cervical Cancer | Inactive |

| Ingenine E | PC12 | Pheochromocytoma | Inactive |

Table 2: Cytotoxic Activity (IC50) of Other Alkaloids Isolated from Acanthostrongylophora ingens

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Annomontine | L5178Y | Murine Lymphoma | 7.8 (µg/mL) |

| Acanthomine A | L5178Y | Murine Lymphoma | Weak activity |

| 1,2,3,4-tetrahydronorharman-1-one | - | - | Data not available |

| Ingenine F | MCF7 | Breast Adenocarcinoma | 2.82 |

| Ingenine F | HCT116 | Colon Carcinoma | 1.00 |

| Ingenine F | A549 | Lung Carcinoma | 2.37 |

Note: The cytotoxic activities of annomontine and acanthomine A were reported in a different study and against a different cell line.

Experimental Protocols

This section provides detailed methodologies for the isolation of Ingenine E from its natural source and the in vitro assessment of its cytotoxic activity. These protocols are based on established methods for the study of marine natural products.

Isolation of Ingenine E from Acanthostrongylophora ingens

The following protocol outlines the general procedure for the extraction and purification of β-carboline alkaloids from the marine sponge Acanthostrongylophora ingens.

1. Sample Collection and Preparation:

-

The marine sponge Acanthostrongylophora ingens is collected from its natural habitat in Indonesian waters.

-

The collected sponge material is frozen immediately to preserve the chemical integrity of its metabolites.

-

The frozen sponge is then freeze-dried (lyophilized) to remove water content, and the dried material is ground into a fine powder.

2. Extraction:

-

The powdered sponge material is extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude MeOH extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve sequential extraction with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).

-

The cytotoxic activity is usually found to be concentrated in the EtOAc fraction.

4. Chromatographic Purification:

-

The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the pure compounds.

-

Vacuum Liquid Chromatography (VLC): The EtOAc fraction is first fractionated on a silica gel VLC column using a gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc and EtOAc/MeOH mixtures).

-

Column Chromatography (CC): Fractions from VLC showing promising activity are further purified by silica gel column chromatography using a finer gradient of solvents.

-

Sephadex LH-20 Chromatography: To remove smaller molecules and pigments, size-exclusion chromatography on a Sephadex LH-20 column is employed, typically using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Ingenine E is achieved using reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a gradient of water and acetonitrile (ACN) or methanol, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.

5. Structure Elucidation:

-

The structure of the purified Ingenine E is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Ingenine E is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of Ingenine E is prepared in DMSO and then serially diluted with the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of Ingenine E is added to the wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization

Experimental Workflow

References

In-Depth Technical Guide: Biological Activity of 1,2,3,4-Tetrahydronorharman-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one, a β-carboline alkaloid, has been identified as a natural product with notable biological activity. Isolated from both terrestrial plants, such as Evodia rutaecarpa, and marine organisms, specifically the Indonesian sponge Acanthostrongylophora ingens, this compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its cytotoxic properties. The guide includes a summary of quantitative data, a detailed experimental protocol for cytotoxicity assessment, and visualizations of the experimental workflow and the compound's known biological context.

Introduction

This compound is a member of the β-carboline family of alkaloids, a class of compounds known for their diverse pharmacological activities.[1][2] Its presence in both terrestrial and marine sources suggests a broad distribution in nature. Recent studies have highlighted its potential as an anticancer agent due to its cytotoxic activity against various cancer cell lines.[1][3][4] This guide aims to consolidate the existing scientific literature on the biological activity of this compound to aid researchers and drug development professionals in their understanding and future investigations.

Quantitative Data Presentation

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2.82 | [1] |

| HCT116 | Colon Carcinoma | 1.00 | [1] |

| A549 | Lung Carcinoma | 2.37 | [1] |

Experimental Protocols

The following is a detailed methodology for a typical cytotoxicity assay used to evaluate the effects of this compound, based on protocols described for similar compounds isolated from the same source.[1][4]

3.1. Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT116), and human lung carcinoma (A549) cells are obtained from a reputable cell bank.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

-

Incubation: The cells are treated with various concentrations of the compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curves.

Visualization of Workflows and Relationships

4.1. Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for determining the cytotoxic activity of this compound.

4.2. Known Biological Information Summary

A summary of the known sources and cytotoxic targets of this compound.

Mechanism of Action and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While its cytotoxic effects are documented, the specific signaling pathways it modulates to induce cell death have not been elucidated. Research on other β-carboline alkaloids suggests potential mechanisms such as apoptosis induction, cell cycle arrest, and modulation of pathways like NF-κB and MAPK.[5] However, without direct experimental evidence for this compound, any proposed signaling pathway would be speculative. Therefore, diagrams of signaling pathways are not included in this guide to maintain factual accuracy.

Future Directions

The potent cytotoxic activity of this compound warrants further investigation to understand its therapeutic potential. Future research should focus on:

-

Elucidating the Mechanism of Action: Studies to determine whether the compound induces apoptosis, necrosis, or other forms of cell death are crucial. This would involve assays for caspase activation, DNA fragmentation, and cell cycle analysis.

-

Identifying Molecular Targets: Investigating the interaction of the compound with specific cellular proteins and signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) will provide a clearer picture of its mode of action.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the development of more potent and selective anticancer agents.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. While the initial findings are encouraging, a significant amount of research is still required to fully characterize its biological activity and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this intriguing β-carboline alkaloid further.

References

- 1. Ingenine F: A New Cytotoxic Tetrahydro Carboline Alkaloid from the Indonesian Marine Sponge Acanthostrongylophora ingens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ingenine F: A New Cytotoxic Tetrahydro Carboline Alkaloid from the Indonesian Marine Sponge Acanthostrongylophora ingens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring beta-carboline alkaloid found in sources such as Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. Preliminary studies have indicated its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing inferences from the established biological activities of structurally related compounds, namely tetrahydro-beta-carbolines and tetrahydroisoquinolines. The primary putative targets identified are Monoamine Oxidases (MAO) and Protein Tyrosine Phosphatase 1B (PTP1B), with the PI3K/Akt signaling pathway also being a key area of investigation due to observed cytotoxic effects. This document outlines the roles of these targets in disease, presents quantitative data from analogous compounds, details experimental protocols for target validation, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound belongs to the beta-carboline class of alkaloids, which are known for their diverse pharmacological activities. Its natural origin and preliminary cytotoxic screenings against cancer cell lines such as MCF7, A549, and HCT116 suggest its potential as a lead compound in drug discovery. While direct and extensive research on this specific molecule is emerging, the well-documented activities of its structural analogs provide a strong basis for hypothesizing its therapeutic targets.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, two primary enzyme targets are proposed for this compound: Monoamine Oxidases (MAO) and Protein Tyrosine Phosphatase 1B (PTP1B).

Monoamine Oxidases (MAO)

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[3][4][5] Beta-carbolines are a well-established class of MAO inhibitors.[6][7]

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[8][9] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[8] Overactivity or overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity.[9][10][11] Furthermore, PTP1B has been implicated in the progression of certain cancers, including breast cancer.[8][10][12] Tetrahydroisoquinolines, which share a similar structural scaffold with tetrahydro-beta-carbolines, have been identified as PTP1B inhibitors.[13]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not yet widely available. However, data from analogous compounds can provide a benchmark for its potential potency.

| Compound Class | Target | Compound Example | IC50/Ki | Reference |

| Tetrahydro-beta-carboline | Mitochondrial Respiration (Complex I) | 1-tribromomethyl-1,2,3,4-tetrahydro-beta-carboline | IC50: 200 µM | [14] |

| Heterocyclic Dienone | MAO-B | Compound CD14 | IC50: 0.036 µM | [15] |

| Thiazolidine-2,4-dione derivative | PTP1B | Compound 1 | IC50: 9.6 µM | |

| Isoflavone Dimer | PTP1B | Mucusisoflavone B | IC50: 2.5 µM | [16] |

Signaling Pathways and Experimental Workflows

Monoamine Oxidase and Neurotransmitter Degradation

PTP1B in Insulin Signaling

Experimental Workflow for Target Validation

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric MAO inhibitor screening kits.[17]

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO-A selective inhibitor (e.g., clorgyline)

-

MAO-B selective inhibitor (e.g., pargyline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagent (e.g., horseradish peroxidase and a fluorometric probe that reacts with H₂O₂)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, positive controls (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

-

Add the MAO-A or MAO-B enzyme to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Incubate the plate for a specified time (e.g., 20-30 minutes) at 37°C, protected from light.

-

Stop the reaction and develop the signal by adding the detection reagent.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 530/585 nm).[17]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP).[19][20][21][22]

Objective: To evaluate the in vitro inhibitory effect of this compound on human recombinant PTP1B.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[20]

-

96-well clear, flat-bottom microplate

-

Microplate reader with absorbance capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control.

-

Add the PTP1B enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Start the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.[20]

-

Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).[20]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of Akt in cancer cells treated with this compound.[23][24][25][26][27]

Objective: To determine if the cytotoxic effects of this compound are associated with the inhibition of the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the phosphorylated Akt signal to the total Akt signal, and then to the loading control, to determine the relative change in Akt phosphorylation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is still limited, a strong rationale exists for its investigation as an inhibitor of Monoamine Oxidases and Protein Tyrosine Phosphatase 1B. The structural similarity to known inhibitors of these enzymes, coupled with its preliminary cytotoxic activity, makes it a promising candidate for further research in the fields of neurodegenerative diseases, metabolic disorders, and oncology. The experimental protocols detailed in this guide provide a clear path for the validation of these potential targets and the elucidation of the compound's mechanism of action.

References

- 1. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. mdpi.com [mdpi.com]

- 4. What are MAO inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 6. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bromal-derived tetrahydro-beta-carbolines as neurotoxic agents: chemistry, impairment of the dopamine metabolism, and inhibitory effects on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 19. 3.5. PTP1B Inhibitory Activity Assay [bio-protocol.org]

- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3.6. PTP1B Inhibitory Activity Assay [bio-protocol.org]

- 22. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 26. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydronorharman-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one is a heterocyclic compound belonging to the β-carboline class of alkaloids. These structures are of significant interest in medicinal chemistry due to their presence in various natural products and their diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O | - |

| Molecular Weight | 186.21 g/mol | [Calculated][1] |

| Melting Point | Data not available | - |

| Reference Compound Data | 202-208 °C (Fmoc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid) | [Experimental][2] |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [Qualitative] |

| pKa | Data not available | - |

| logP (Octanol/Water Partition Coefficient) | Data not available | - |

| Reference Compound Data | -1.2 (Predicted XLogP3 for D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid) | [Predicted][3] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe standard methodologies that can be applied to characterize this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-binding filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different pH values.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more complex molecules, derivative plots of the titration curve can be used to accurately determine the equivalence points.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology:

-

Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: A solution of this compound is injected onto the same column under identical conditions, and its retention time is determined.

-

logP Calculation: The logP of the target compound is calculated from its retention time using the calibration curve.

Logical and Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a logical workflow for the physicochemical and biological characterization of this compound and a potential signaling pathway based on the known activities of related β-carboline alkaloids.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties of this compound and provides a framework for its experimental characterization. While some fundamental data, such as molecular weight and qualitative solubility, are established, a significant portion of its physicochemical profile remains to be experimentally determined. The provided protocols offer standardized approaches for obtaining these crucial parameters. The preliminary biological data on related β-carboline alkaloids suggest that cytotoxicity and modulation of cancer-related signaling pathways are promising areas for further investigation. The systematic characterization outlined in this guide will be instrumental for researchers and drug development professionals in unlocking the full therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydronorharman-1-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydronorharman-1-one scaffold, a member of the broader β-carboline family of alkaloids, represents a privileged core structure in medicinal chemistry. These compounds and their analogues have garnered significant interest due to their diverse biological activities, including potential applications in the treatment of neurological disorders and cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives and related analogues, with a focus on actionable data and experimental protocols for researchers in the field.

Data Presentation: Biological Activities of Tetrahydronorharman-1-one Analogues

While specific quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the broader class of β-carboline and related heterocyclic compounds has been extensively studied. The following tables summarize representative biological activities of these related analogues to provide a contextual framework for the potential of the this compound core.

Table 1: Cytotoxic Activity of Tetrahydropyrazino[1,2-a]indole Analogs against Human Cancer Cell Lines

| Compound Reference | Modification | Cell Line | GI50 (µM)[1] |

| Ref 1 | N2-benzyl, 3-furfurylamide | MDA-MB-468 | 5.2[1] |

| MCF-7 | 19.3[1] | ||

| 1j | methylbenzyl | MDA-MB-468 | 6.57[1] |

| 1c | fluorobenzyl | MDA-MB-468 | 8.03[1] |

| 1g | trifluoromethylbenzyl | MDA-MB-468 | 8.18[1] |

Table 2: Monoamine Oxidase (MAO) Inhibition by β-Carboline Alkaloids

| Compound | Source | MAO-A IC50 (µg/L)[2] | MAO-B Inhibition[2] |

| Harmaline | Peganum harmala seeds | Potent[2] | Poor[2] |

| Harmine | Peganum harmala seeds | Potent[2] | Poor[2] |

| Harmine | Peganum harmala roots | Strong (159 µg/L)[2] | Poor[2] |

| Harman | Soy Sauce | Potent (0.4 µM resulted in 44% inhibition)[3] | - |

Table 3: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Inhibition by selected compounds

| Compound | Target | IC50 (nM) |

| (S)-Venlafaxine | NET | - |

| (R)-Venlafaxine | SERT | - |

| (S)-Citalopram | SERT | - |

| (R)-Citalopram | SERT | - |

Note: Specific IC50 values for Venlafaxine and Citalopram enantiomers are widely documented in scientific literature but were not explicitly found in the provided search results in a directly comparable format for this table. However, it is established that (S)-citalopram is a potent SERT inhibitor, while venlafaxine enantiomers exhibit differential activity at SERT and NET.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are adapted from established procedures for related heterocyclic systems and can be tailored for the investigation of this compound derivatives.

Protocol 1: Synthesis of 1-Substituted-1,2,3,4-tetrahydronorharman-1-one via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of β-carboline scaffolds.[5][6][7][8] This protocol outlines a general procedure.

Materials:

-

Tryptamine derivative (e.g., Tryptamine)

-

α-Keto acid or aldehyde (e.g., glyoxylic acid)

-

Anhydrous solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dichloromethane, or toluene)[6]

-

Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid)[5]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent.

-

Add the α-keto acid or aldehyde (1.1 eq) to the solution at room temperature.

-

Slowly add the acid catalyst (0.1-1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-A and MAO-B.[9][10]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine or p-Tyramine)[9]

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[9]

-

Test compounds dissolved in DMSO

-

Assay buffer (pH 7.4)

-

Horseradish peroxidase (HRP)

-

Dye reagent (e.g., Amplex Red)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in assay buffer.

-

In a 96-well plate, add the diluted MAO-A or MAO-B enzyme solution.

-

Add the test compounds or positive controls to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Prepare a working reagent containing the MAO substrate, HRP, and dye reagent in assay buffer.

-

Initiate the reaction by adding the working reagent to all wells.

-

Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm for Amplex Red).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Western blotting is a standard technique to investigate the effect of compounds on specific protein expression and phosphorylation, providing insights into cellular signaling pathways.[9][11]

Materials:

-

Cell line of interest (e.g., a cancer cell line or neuronal cell line)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: Pictet-Spengler reaction for synthesis.

Caption: MAO inhibition assay workflow.

Caption: Hypothetical PI3K/Akt pathway modulation.

Caption: Hypothetical MAPK pathway modulation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While research into this specific derivative is ongoing, the established biological activities of the broader β-carboline class suggest a high potential for discovering potent and selective modulators of various biological targets. The provided protocols offer a starting point for the synthesis and evaluation of new analogues. Future research should focus on generating a comprehensive library of this compound derivatives and systematically evaluating their activity against a panel of relevant targets, including but not limited to, monoamine oxidases, serotonin transporters, and various cancer cell lines. Elucidating the specific signaling pathways modulated by these compounds will be critical in understanding their mechanism of action and advancing them through the drug discovery pipeline. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the identification of lead candidates with therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) | MDPI [mdpi.com]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

In Vitro Profile of 1,2,3,4-Tetrahydronorharman-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronorharman-1-one is a naturally occurring β-carboline alkaloid that has been isolated from plant and marine sources, notably the fruits of Evodia rutaecarpa and the marine sponge Acanthostrongylophora ingens. As a member of the β-carboline family, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally related molecules. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its chemical relatives, with a focus on its potential cytotoxic, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of potential mechanisms of action.

Quantitative Biological Activity Data

While specific quantitative in vitro biological activity data for this compound is limited in publicly available literature, studies on structurally similar alkaloids isolated from the same natural sources provide valuable insights into its potential bioactivities. The following tables summarize the reported cytotoxic and antimicrobial activities of these related compounds.

Table 1: Cytotoxic Activity of β-Carboline and Indole Alkaloids from Evodia rutaecarpa and Acanthostrongylophora ingens

| Compound | Cell Line | IC50 (µM) | Reference |

| Indole Alkaloid (Compound 5) | MCF-7 (Breast Cancer) | 30.7 | [1] |

| HepG-2 (Liver Cancer) | 65.2 | [1] | |

| A549 (Lung Cancer) | 39.1 | [1] | |

| SHSY-5Y (Neuroblastoma) | 24.7 | [1] | |

| Ingenine C | MCF-7 (Breast Cancer) | 4.3 | [2] |

| HCT116 (Colon Cancer) | 6.0 | [2] | |

| Ingenine D | MCF-7 (Breast Cancer) | 2.9 | [2] |

| HCT116 (Colon Cancer) | 3.3 | [2] | |

| Quinolone Alkaloid (Compound 9) | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [3] |

| Quinolone Alkaloid (Compound 11) | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [3] |

| Quinolone Alkaloid (Compound 14) | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [3] |

| Quinolone Alkaloid (Compound 17) | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [3] |

Table 2: Antimicrobial Activity of Alkaloids from Evodia rutaecarpa

| Compound | Microorganism | MIC (µM) | Reference |

| Indole Alkaloid (Compound 5) | Bacillus cereus | 50 | [1] |

| Indole Alkaloid (Compound 13) | Bacillus cereus | 25 | [1] |

| Indole Alkaloid (Compound 14) | Bacillus cereus | 10 | [1] |

Table 3: Enzyme Inhibition Activity of Alkaloids from Evodia rutaecarpa

| Compound | Enzyme | IC50 (µM) | Reference |

| Indole Alkaloid (Compound 5) | α-glucosidase | 23.9 | [1] |

| PTP1B | 75.8 | [1] | |

| Indole Alkaloid (Compound 11) | PTP1B | 16.2 | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of the biological activities of compounds like this compound.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.

-

Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other β-carboline alkaloids, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cell survival and proliferation. For instance, some β-carbolines have been shown to affect the PTEN/Akt and ERK signaling pathways.

Caption: Hypothetical signaling pathways affected by this compound.

The diagram above illustrates a potential mechanism where this compound may exert its cytotoxic effects. It is hypothesized that the compound could activate the tumor suppressor protein PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway, leading to apoptosis. Additionally, it might inhibit the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation. It is important to note that this is a speculative model based on the activities of other β-carboline alkaloids and requires experimental validation for this compound.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This compound represents a molecule of interest within the broader class of β-carboline alkaloids. While direct in vitro studies on this specific compound are not extensively documented, the available data on structurally related alkaloids from its natural sources, Evodia rutaecarpa and Acanthostrongylophora ingens, suggest a potential for cytotoxic, antimicrobial, and enzyme-inhibitory activities. The provided data tables and experimental protocols offer a foundation for researchers to design and conduct further investigations into the pharmacological profile of this compound. Future studies are warranted to elucidate its precise mechanisms of action and to determine its potential as a lead compound in drug discovery programs. The exploration of its effects on signaling pathways, such as the PTEN/Akt and ERK pathways, could provide critical insights into its mode of action and therapeutic potential.

References

- 1. Alkaloids from the nearly ripe fruits of Evodia rutaecarpa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydronorharman-1-one from Tryptophan: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals